4-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile
Overview
Description
4-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is a heterocyclic compound that features a pyridazine ring substituted with chloro and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form the intermediate hydrazide, which is then cyclized with cyanoacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different substituents on the aromatic ring.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent.
Materials Science: Used in the development of novel polymers and materials with specific properties.
Biological Studies: Studied for its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid
- 4-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
Uniqueness
4-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is unique due to its specific substitution pattern and the presence of both chloro and cyano groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-1-(3-chlorophenyl)-6-oxopyridazine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3O/c12-7-2-1-3-8(4-7)16-11(17)5-9(13)10(6-14)15-16/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLQXKAJWZDHDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C(=N2)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153880 | |
Record name | 4-Chloro-1-(3-chlorophenyl)-1,6-dihydro-6-oxo-3-pyridazinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801153880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303150-49-4 | |
Record name | 4-Chloro-1-(3-chlorophenyl)-1,6-dihydro-6-oxo-3-pyridazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303150-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-(3-chlorophenyl)-1,6-dihydro-6-oxo-3-pyridazinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801153880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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